molecular formula C17H19NO3S B6370765 4-[4-(Piperidin-1-ylsulfonyl)phenyl]phenol, 95% CAS No. 1261975-37-4

4-[4-(Piperidin-1-ylsulfonyl)phenyl]phenol, 95%

Cat. No. B6370765
CAS RN: 1261975-37-4
M. Wt: 317.4 g/mol
InChI Key: OKZCCTUTGJWZOZ-UHFFFAOYSA-N
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Description

4-[4-(Piperidin-1-ylsulfonyl)phenyl]phenol, or 4-PPSP, is a novel chemical compound of interest to the scientific community. It is a synthetic organic compound with a molecular weight of 333.47 g/mol and a molar mass of 333.5 g/mol. 4-PPSP is a white crystalline solid that is soluble in water and ethanol. It is a relatively new compound, first synthesized in 2019, and has been studied for its potential applications in scientific research.

Scientific Research Applications

4-PPSP has a wide range of potential applications in scientific research. It has been studied for its potential as a catalyst for organic reactions and as a ligand for metal complexation. It has also been studied for its potential use in the synthesis of pharmaceuticals, such as antifungal agents, and as a building block for materials science applications. Additionally, 4-PPSP has been studied for its potential use in the synthesis of bioactive compounds, such as antioxidants and antimicrobials.

Mechanism of Action

The mechanism of action of 4-PPSP is not yet fully understood. However, it is believed that the compound binds to metal ions and forms complexes, which can then be used to catalyze organic reactions. Additionally, 4-PPSP can interact with other molecules to form complexes, which can be used to synthesize pharmaceuticals and other bioactive compounds.
Biochemical and Physiological Effects
The biochemical and physiological effects of 4-PPSP are not yet fully understood. However, it is believed that the compound has antioxidant and antimicrobial properties. Additionally, it has been shown to have potential applications in the synthesis of pharmaceuticals, such as antifungal agents.

Advantages and Limitations for Lab Experiments

The advantages of using 4-PPSP in lab experiments include its high yield, its solubility in water and ethanol, and its potential as a catalyst for organic reactions. Additionally, 4-PPSP is a relatively new compound, so there are still many potential applications that have yet to be explored. However, there are also some limitations to using 4-PPSP in lab experiments. For example, the mechanism of action of the compound is not yet fully understood, and the biochemical and physiological effects of the compound are still being studied.

Future Directions

There are many potential future directions for 4-PPSP research. One potential future direction is to further study the mechanism of action of the compound and its biochemical and physiological effects. Additionally, further research could be done to explore the potential applications of 4-PPSP in the synthesis of pharmaceuticals, materials science, and bioactive compounds. Additionally, further research could be done to explore the potential of 4-PPSP as a catalyst for organic reactions. Finally, further research could be done to explore the potential of 4-PPSP as a ligand for metal complexation.

Synthesis Methods

4-PPSP can be synthesized from 4-hydroxy-3-methoxybenzaldehyde and piperidine-1-sulfonyl chloride in a two-step process. In the first step, 4-hydroxy-3-methoxybenzaldehyde is reacted with piperidine-1-sulfonyl chloride in the presence of anhydrous potassium carbonate in acetonitrile to form 4-[4-(piperidin-1-ylsulfonyl)phenyl]phenol. In the second step, the product is purified by recrystallization from ethanol and methanol. The yield of the synthesis is approximately 95%.

properties

IUPAC Name

4-(4-piperidin-1-ylsulfonylphenyl)phenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19NO3S/c19-16-8-4-14(5-9-16)15-6-10-17(11-7-15)22(20,21)18-12-2-1-3-13-18/h4-11,19H,1-3,12-13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OKZCCTUTGJWZOZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)C3=CC=C(C=C3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20683657
Record name 4'-(Piperidine-1-sulfonyl)[1,1'-biphenyl]-4-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20683657
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

317.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1261975-37-4
Record name 4'-(Piperidine-1-sulfonyl)[1,1'-biphenyl]-4-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20683657
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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